
6-(Cyclopentyloxy)pyridine-3-carboxylic acid
Übersicht
Beschreibung
“6-(Cyclopentyloxy)pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 509101-14-8 . It has a molecular weight of 207.23 and its IUPAC name is 6-(cyclopentyloxy)nicotinic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “6-(Cyclopentyloxy)pyridine-3-carboxylic acid” is 1S/C11H13NO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
- Application : In this research, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization .
- Method : Three new complexes were prepared, including a salt–cocrystal continuum and two ionic complexes . X-ray structural analysis was used, and the structures were optimized at the APF-D/6-311++G (d,p) level of theory .
- Results : The study showed that proton transfer takes place and the obtained systems are called the hydrogen-bonded ion pair . The high thermal stability of novel squaric acid complexes was confirmed .
- Application : This study focused on developing novel pyridine‐3‐carboxamide analogs to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum .
- Method : The analogs were synthesized through a multistep process and their structures confirmed using spectroscopy . Molecular docking studies identified the most potent analog from the series .
- Results : A specific analog, compound 4a, was found to significantly enhance disease resistance in tomato plants infected with R. solanacearum . Compound 4a also promoted vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor .
Synthesis and Structural Characterization of Pyridine Carboxylic Acid Adducts with Squaric Acid
Synthesis and Evaluation of Pyridine-3-carboxamide Analogs as Effective Agents Against Bacterial Wilt in Tomatoes
- Application : Carboxylic acids are used in the synthesis of small molecules, macromolecules, synthetic or natural polymers .
- Method : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
- Results : The application of carboxylic acids in these areas has led to the development of various materials and compounds .
- Application : Carboxylic acids are used to modify the surface of nanoparticles and nanostructures, such as carbon nanotubes and graphene .
- Method : The carboxylic acid group can bind to the surface of these materials, altering their properties and making them suitable for various applications .
- Results : This has led to the development of new nanomaterials with unique properties .
Obtaining of Small Molecules, Macromolecules, Synthetic or Natural Polymers
Modification Surface of Nanoparticles Metallic, Modification Surface of Nanostructure such as Carbon Nanotubes and Graphene, Nanomaterials
- Application : Carboxylic acids are used in the synthesis of small molecules, macromolecules, synthetic or natural polymers .
- Method : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
- Results : The application of carboxylic acids in these areas has led to the development of various materials and compounds .
- Application : Carboxylic acids are used to modify the surface of nanoparticles and nanostructures, such as carbon nanotubes and graphene .
- Method : The carboxylic acid group can bind to the surface of these materials, altering their properties and making them suitable for various applications .
- Results : This has led to the development of new nanomaterials with unique properties .
Eigenschaften
IUPAC Name |
6-cyclopentyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEHWQFWKIXXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopentyloxy)pyridine-3-carboxylic acid | |
CAS RN |
509101-14-8 | |
| Record name | 6-(cyclopentyloxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

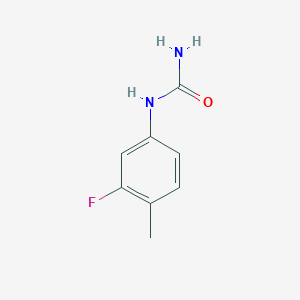

![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1355881.png)
![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)
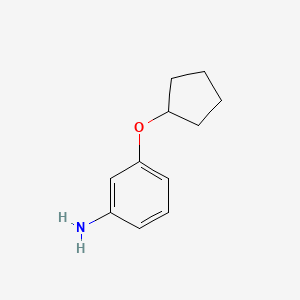
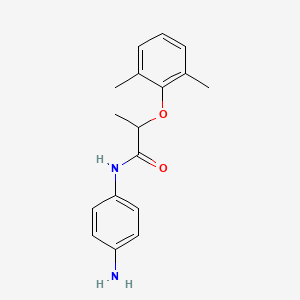
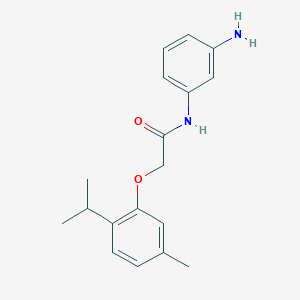

![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)
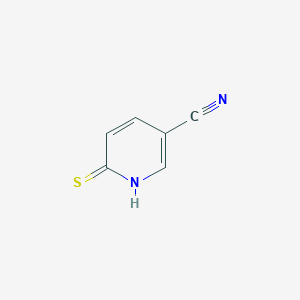
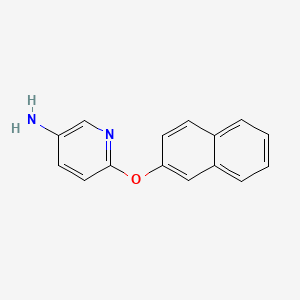
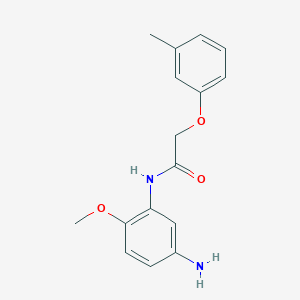
![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)
